molecular formula C12H10FNO3 B1589355 Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 26892-97-7

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B1589355
CAS No.: 26892-97-7
M. Wt: 235.21 g/mol
InChI Key: LDZCUWZFXKDMHH-UHFFFAOYSA-N
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Description

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties. This compound features a quinoline core with a fluorine atom at the 7th position, an oxo group at the 4th position, and an ethyl ester group at the 3rd position. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Biochemical Analysis

Biochemical Properties

Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties. It interacts with enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. The inhibition of these enzymes by Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate leads to the disruption of bacterial cell division and growth .

Cellular Effects

Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate has been shown to affect various types of cells and cellular processes. In bacterial cells, this compound disrupts DNA replication and transcription, leading to cell death. In mammalian cells, Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate can influence cell signaling pathways and gene expression. It has been observed to modulate the activity of certain kinases and transcription factors, thereby affecting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate involves its binding to bacterial enzymes such as DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound inhibits their activity, leading to the disruption of DNA replication and transcription. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, which prevents the enzyme from performing its normal function. Additionally, Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate can induce changes in gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate can lead to adaptive changes in bacterial populations, such as the development of resistance mechanisms .

Dosage Effects in Animal Models

The effects of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits antibacterial activity without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired antibacterial effect without causing toxicity .

Metabolic Pathways

Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate is involved in various metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450. The metabolism of this compound leads to the formation of various metabolites, some of which retain antibacterial activity. The interaction of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate with metabolic enzymes can also affect metabolic flux and the levels of certain metabolites in the body .

Transport and Distribution

The transport and distribution of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate within cells and tissues are mediated by various transporters and binding proteins. The compound is known to be actively transported into bacterial cells, where it exerts its antibacterial effects. In mammalian cells, Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate can be distributed to various tissues, with higher concentrations observed in the liver and kidneys. The localization and accumulation of the compound in specific tissues can influence its overall activity and toxicity .

Subcellular Localization

The subcellular localization of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate is an important factor in its activity and function. In bacterial cells, the compound localizes primarily in the cytoplasm, where it interacts with DNA gyrase and topoisomerase IV. In mammalian cells, Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate can be found in various subcellular compartments, including the nucleus and mitochondria. The targeting of the compound to specific organelles is facilitated by post-translational modifications and targeting signals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-fluoro-4-hydroxyquinoline.

    Esterification: The hydroxy group at the 4th position is converted to an oxo group through oxidation, followed by esterification with ethanol to form the ethyl ester.

    Fluorination: The fluorine atom is introduced at the 7th position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

In industrial settings, the synthesis of this compound is carried out using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: These reactors provide precise control over temperature, pressure, and reaction time.

    Catalysts and Reagents: Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.

    Substitution: The fluorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of 4-hydroxyquinoline derivatives.

    Substitution: Formation of 7-substituted quinoline derivatives.

Scientific Research Applications

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new antibiotics and antiviral agents.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves:

    Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.

    Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinolone derivatives:

    Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but with an additional fluorine atom at the 8th position, which may enhance its antibacterial activity.

    Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Contains three fluorine atoms, providing increased lipophilicity and potential for broader-spectrum activity.

    Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate: Features a cyclopropyl group and methoxy group, which may alter its pharmacokinetic properties.

Each of these compounds has unique structural features that influence their chemical and biological properties, making this compound a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 7-fluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZCUWZFXKDMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441104
Record name Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26892-97-7
Record name Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key intermolecular interactions observed in the crystal structure of Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate?

A1: The crystal structure of Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate reveals intriguing intermolecular interactions. Pairs of molecules arrange themselves in an antiparallel fashion, facilitating weak C-H···O hydrogen bonds []. These pairs further engage in π-π interactions with neighboring molecules, collectively forming ribbon-like chains along the c-axis []. Theoretical calculations highlight that while electrostatic interactions are significant, they are counterbalanced by exchange-repulsion contributions. Consequently, dispersion interactions emerge as the dominant force within the crystal structure []. Additionally, weak C-F···H-C interactions involving fluorine atoms and neighboring ethyl groups are observed, with H···F separations ranging from 2.59 to 2.80 Å [].

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